Protein tyrosine phosphatase*(ptpase)su bstrate(no
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Overview
Description
Protein tyrosine phosphatase substrates are compounds that interact with protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. This dephosphorylation process is crucial for regulating various cellular functions, including cell growth, differentiation, and metabolism. Aberrant activity of protein tyrosine phosphatases is associated with several diseases, such as cancer, diabetes, and autoimmune disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of protein tyrosine phosphatase substrates typically involves organic synthesis techniques. One common method is the use of peptide synthesis, where amino acids are sequentially added to form a peptide chain that includes a phosphorylated tyrosine residue. The reaction conditions often involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of protein tyrosine phosphatase substrates may involve large-scale peptide synthesis using automated synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids under controlled conditions. The process may also include purification steps, such as high-performance liquid chromatography, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Protein tyrosine phosphatase substrates undergo several types of chemical reactions, including:
Dephosphorylation: Catalyzed by protein tyrosine phosphatases, this reaction involves the removal of a phosphate group from the tyrosine residue.
Hydrolysis: The phosphorylated residue is hydrolyzed, breaking the bond between the phosphate group and the tyrosine residue.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and various buffer solutions to maintain optimal pH and ionic strength. The reactions are typically carried out under physiological conditions, such as a temperature of 37°C and a pH of around 7.4 .
Major Products
The major product of the dephosphorylation reaction is the dephosphorylated protein, which can then participate in various cellular processes. The hydrolysis reaction produces free phosphate and the dephosphorylated tyrosine residue .
Scientific Research Applications
Protein tyrosine phosphatase substrates have numerous applications in scientific research:
Mechanism of Action
Protein tyrosine phosphatase substrates exert their effects by interacting with the active site of protein tyrosine phosphatases. The enzyme binds to the phosphorylated tyrosine residue and catalyzes the removal of the phosphate group through a nucleophilic attack. This reaction involves the formation of a covalent intermediate between the enzyme and the substrate, which is then hydrolyzed to release the dephosphorylated product .
Comparison with Similar Compounds
Protein tyrosine phosphatase substrates can be compared with other phosphorylated compounds, such as:
Phosphoserine and Phosphothreonine Substrates: These substrates are similar in that they also undergo dephosphorylation by specific phosphatases.
Non-receptor Protein Tyrosine Phosphatases: These enzymes dephosphorylate substrates in the cytoplasm, whereas receptor protein tyrosine phosphatases are membrane-bound and dephosphorylate substrates at the cell surface.
The uniqueness of protein tyrosine phosphatase substrates lies in their specific interaction with protein tyrosine phosphatases, which play a critical role in regulating cellular signaling pathways .
Properties
Molecular Formula |
C72H107N19O24 |
---|---|
Molecular Weight |
1622.7 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H107N19O24/c1-5-35(2)57(90-66(110)52(34-55(101)102)87-60(104)45(12-9-29-80-72(77)78)83-67(111)56(74)36(3)92)68(112)88-50(32-40-17-23-43(96)24-18-40)63(107)82-46(25-26-53(97)98)61(105)91-58(37(4)93)69(113)89-51(33-54(99)100)65(109)86-49(31-39-15-21-42(95)22-16-39)64(108)85-48(30-38-13-19-41(94)20-14-38)62(106)81-44(11-8-28-79-71(75)76)59(103)84-47(70(114)115)10-6-7-27-73/h13-24,35-37,44-52,56-58,92-96H,5-12,25-34,73-74H2,1-4H3,(H,81,106)(H,82,107)(H,83,111)(H,84,103)(H,85,108)(H,86,109)(H,87,104)(H,88,112)(H,89,113)(H,90,110)(H,91,105)(H,97,98)(H,99,100)(H,101,102)(H,114,115)(H4,75,76,79)(H4,77,78,80)/t35-,36+,37+,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58-/m0/s1 |
InChI Key |
GRVRFEYGHPJNDJ-NADIXBDMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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